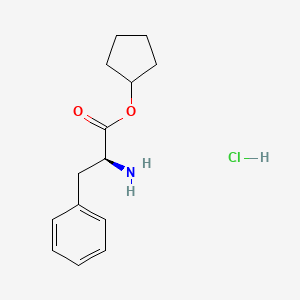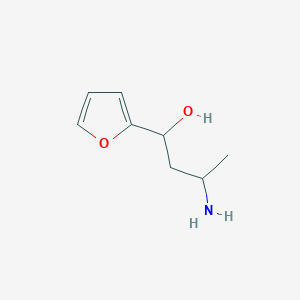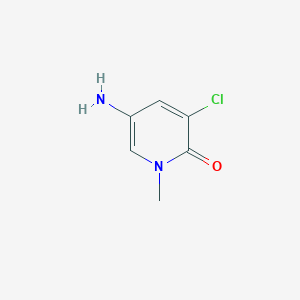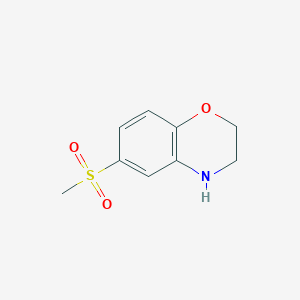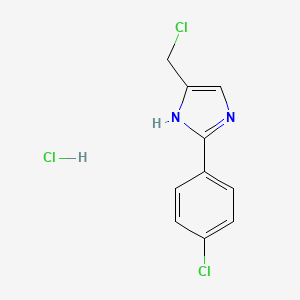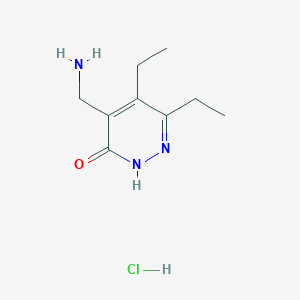
5-Bromo-2-methoxypyridine-4-methanol
Overview
Description
5-Bromo-2-methoxypyridine-4-methanol is a chemical compound with the molecular formula C6H6BrNO. It is a halogenated heterocycle that contains a bromine atom, a methoxy group, and a hydroxyl group attached to a pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
5-Bromo-2-methoxypyridine-4-methanol is primarily used as a building block in the synthesis of more complex molecules. It has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The αvβ3 antagonist targets integrin receptors, which play a crucial role in angiogenesis, while the somatostatin sst3 receptor antagonist targets somatostatin receptors, which are involved in the regulation of endocrine and nervous system functions .
Mode of Action
It’s known that it can participate in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the final compounds it helps synthesize. For instance, when used to synthesize an αvβ3 antagonist, it may affect angiogenesis pathways. When used in the synthesis of a somatostatin sst3 receptor antagonist, it may influence various hormonal regulation pathways .
Result of Action
The molecular and cellular effects of this compound are also dependent on the final compounds it helps synthesize. For example, an αvβ3 antagonist could inhibit angiogenesis, affecting the growth of tumors, while a somatostatin sst3 receptor antagonist could influence hormone secretion .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxypyridine-4-methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . These interactions highlight its importance in modulating biochemical pathways and influencing biological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of somatostatin receptor antagonists suggests its potential impact on cell signaling pathways related to hormone regulation and neurotransmission . Additionally, its interactions with specific receptors and enzymes can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its structure allows it to interact with specific binding sites on enzymes and receptors, leading to the modulation of their activity. For example, its role in the synthesis of somatostatin receptor antagonists involves binding to the receptor and inhibiting its activity, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Its role in the synthesis of receptor antagonists suggests its involvement in pathways related to neurotransmission and hormone regulation. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, as it interacts with specific biomolecules in different subcellular compartments. This localization is essential for its role in modulating biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent to achieve bromination, followed by a hydroxylation reaction using appropriate reagents .
Industrial Production Methods
Industrial production of 5-Bromo-2-methoxypyridine-4-methanol may involve large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxypyridine-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or ketones formed from the oxidation of the hydroxyl group.
Reduction: Products include alcohols or amines formed from the reduction of the pyridine ring
Scientific Research Applications
5-Bromo-2-methoxypyridine-4-methanol is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including inhibitors of specific enzymes and receptors
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxypyridine
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
- 2-Bromo-6-methoxypyridine
Uniqueness
5-Bromo-2-methoxypyridine-4-methanol is unique due to the presence of both a methoxy group and a hydroxyl group on the pyridine ring, which provides distinct reactivity and functionalization opportunities compared to other similar compounds. This unique structure allows for specific interactions with biological targets and enables the synthesis of diverse derivatives for various applications .
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRPYDVZSSLDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



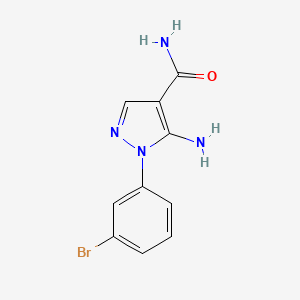
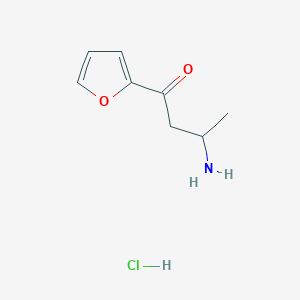
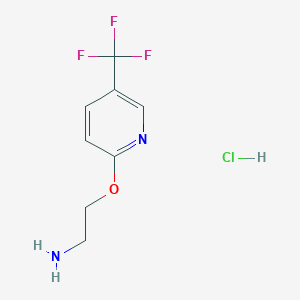
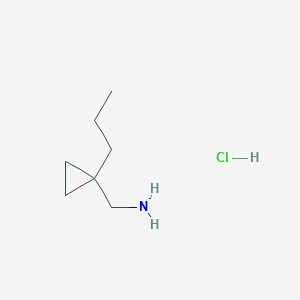
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
